3-(2,6-Dimethylphenoxy)propanoic acid is an organic compound characterized by the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. This compound is notable for its structural features, including a propanoic acid moiety attached to a 2,6-dimethylphenoxy group. It serves as a versatile building block in organic synthesis and is utilized in various chemical reactions. The compound is also employed in biological studies, particularly in enzyme kinetics and protein-ligand interactions, highlighting its significance in both chemistry and biology.
3-(2,6-Dimethylphenoxy)propanoic acid can be sourced from the reaction of 2,6-dimethylphenol with 3-chloropropanoic acid under basic conditions. It belongs to the class of phenoxy acids and can be classified as an aromatic carboxylic acid due to the presence of a carboxylic functional group attached to an aromatic ring system.
The synthesis of 3-(2,6-Dimethylphenoxy)propanoic acid typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Key parameters include:
The molecular structure of 3-(2,6-Dimethylphenoxy)propanoic acid can be depicted as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can be employed to confirm its structure .
3-(2,6-Dimethylphenoxy)propanoic acid is involved in several chemical reactions:
The mechanism of action for 3-(2,6-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity by binding to active or allosteric sites, resulting in conformational changes that affect function. This modulation is context-dependent and varies based on the specific biological application .
Relevant analyses such as pKa determination can provide insights into its acidity and reactivity .
3-(2,6-Dimethylphenoxy)propanoic acid has diverse applications across various fields:
Mitochondria, the primary cellular source of reactive oxygen species (ROS), are critical targets for treating pathologies involving oxidative stress—such as neurodegenerative disorders, cardiovascular ischemia-reperfusion injury, and cancer. Conventional antioxidants often fail to reach effective intramitochondrial concentrations due to poor membrane permeability, ionization state limitations, and metabolic instability. To overcome these barriers, sophisticated mitochondrial targeting strategies have emerged:
Lipophilic Cation Conjugation: The negative mitochondrial membrane potential (ΔΨm, typically -120 to -180 mV) drives the accumulation of lipophilic cations. Triphenylphosphonium (TPP+) is the most extensively utilized vector, enabling >100-fold higher mitochondrial accumulation compared to the cytosol [5] [9]. TPP+ conjugates exploit ΔΨm for passive uptake, independent of transporters. Notable examples include:
Table 1: Mitochondrial-Targeted Antioxidant Conjugates Utilizing Lipophilic Cations
Compound | Bioactive Moiety | Targeting Vector | Key Therapeutic Effects |
---|---|---|---|
MitoQ | Coenzyme Q10 | TPP⁺ | Reduced liver necroinflammation (HCV), improved vascular function |
SkQ1 | Plastoquinone | TPP⁺ | Ameliorated dry eye syndrome, cardioprotection |
MitoTEMPO | TEMPO | TPP⁺ | Attenuated diabetic cardiomyopathy, reduced ROS damage |
SS-31 (Elamipretide) | Peptide antioxidant | D-Arg-Dmt-Lys-Phe | Binds cardiolipin, stabilizes ETC complexes |
Peptide-Based Vectors: Cell-penetrating and mitochondria-penetrating peptides (CPPs/MPPs) offer an alternative to synthetic cations. SS-31 (Elamipretide), a tetra-peptide (D-Arg-Dmt-Lys-Phe) with dimethyltyrosine (Dmt), binds cardiolipin in the inner mitochondrial membrane, stabilizing electron transport chain supercomplexes and reducing ROS generation. Its positive charge facilitates ΔΨm-driven uptake [9].
Nanoparticle-Mediated Delivery: Polymeric/lipid nanoparticles functionalized with mitochondrial targeting ligands enable co-delivery of antioxidants and chemotherapeutics. pH-responsive nanoparticles using polyhistidine or hydrazone bonds release cargo in the acidic mitochondrial microenvironment. For example:
ω-Phenoxyalkanoic acids are carboxylic acids characterized by an ether-linked aromatic ring (typically phenol) separated from the carboxylate by an alkyl spacer (─O─[CH₂]ₙ─COOH). This scaffold offers distinct advantages in prodrug engineering:
Metabolic Stability and Lipophilicity Modulation: The ether bond confers resistance to esterase-mediated hydrolysis compared to ester-linked prodrugs, extending plasma half-life. The aromatic ring enhances lipophilicity (log P), facilitating passive diffusion across biological membranes. For instance, 3-phenoxypropanoic acid derivatives exhibit log P values >2, making them suitable for crossing the blood-brain barrier or cellular membranes [4] [10]. Increasing the alkyl chain length (n) further elevates lipophilicity but may reduce aqueous solubility—a balance optimized in 3-(2,6-dimethylphenoxy)propanoic acid (n=3).
Conjugation Versatility: The carboxylic acid group serves as a handle for:
Structural Tunability for Mitochondrial Affinity: Substituents on the phenyl ring profoundly influence distribution. Ortho-substitution, particularly 2,6-disubstitution, introduces steric hindrance that:
Table 2: Structural Influence of Substitution on Phenoxyalkanoic Acid Properties
Compound | Substitution Pattern | Key Properties | Impact on Prodrug Function |
---|---|---|---|
3-Phenoxypropanoic acid | Unsubstituted | Moderate log P; susceptible to oxidation | Limited membrane penetration |
3-(2-Methylphenoxy)propanoic acid | 2-Methyl | Increased lipophilicity; metabolic shielding | Improved cellular uptake |
3-(2,6-Dimethylphenoxy)propanoic acid | 2,6-Dimethyl | High log P; steric hindrance to metabolism | Enhanced mitochondrial accumulation |
2-Amino-3-(2,6-dimethylphenoxy)propanoic acid | α-Amino, 2,6-dimethyl | Amphoteric properties; zwitterionic at pH 7.4 | Facilitates peptide conjugation |
3-(2,6-Dimethylphenoxy)propanoic acid (C₁₁H₁₄O₃, MW 194.23) integrates advantageous physicochemical properties with functional versatility, making it a compelling candidate for mitochondrial prodrug design:
Optimized Lipophilicity and Molecular Properties: With a calculated log P ~2.8 (estimated from structural analogs), this compound resides within the optimal range (log P 2–5) for passive membrane permeation. Its molecular weight (194.23 Da) is well below the 500 Da limit, aligning with Lipinski’s rules for permeability [4] [6]. The 2,6-dimethyl groups provide steric shielding without excessive bulk, maintaining a balance between lipophilicity and diffusion kinetics. This facilitates traversal across the hydrophobic mitochondrial outer and inner membranes driven by ΔΨm, particularly when conjugated to cationic vectors like TPP⁺.
Enhanced Metabolic Stability: The 2,6-dimethyl groups block electrophilic attack at the ortho positions by hepatic cytochrome P450 enzymes, a common site of oxidative metabolism in unsubstituted or meta-substituted phenoxy compounds. The ether linkage is intrinsically stable to hydrolytic enzymes like esterases and amidases. This dual stability extends the plasma half-life of prodrugs incorporating this scaffold, ensuring sufficient time for mitochondrial uptake [4] [10].
Conjugation Flexibility for Mitochondriotropic Vectors: The carboxylic acid functionality enables robust chemical linkage:
Synergy with Mitochondrial Microenvironment: The inherent weak acid properties of the carboxylic acid group promote protonation in the acidic mitochondrial matrix (pH ~7.8 in matrix vs. pH ~7.2 in cytosol – note this gradient is context-dependent). While the pH gradient (ΔpH) across the IMM is less pronounced than ΔΨm, protonation reduces anionic charge, potentially augmenting retention within the organelle and minimizing back-diffusion [5] [9].
Table 3: 3-(2,6-Dimethylphenoxy)propanoic Acid in Mitochondrial Prodrug Design
Conjugation Strategy | Example Construct | Mechanism of Mitochondrial Delivery | Therapeutic Application |
---|---|---|---|
TPP⁺-Amide Conjugation | Drug─OOC─CH₂CH₂─O─C₆H₃(CH₃)₂-2,6 ─[Linker]─TPP⁺ | ΔΨm-driven TPP⁺ accumulation | Antioxidants (e.g., resveratrol, tocopherol) |
pH-Responsive Nanoparticle | NP-[Hydrazone-(Acid)]-Drug + Surface TPP⁺/SS-31 | Peptide/TPP⁺ guides NP; pH-triggered drug release | Myocardial ischemia-reperfusion injury |
Bioorthogonal Activation | Acid→Nitrone + BCN-Phos-5 (mitochondrial) | SPANC reaction within mitochondria | NIR imaging, photodynamic therapy activation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1